4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole
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Overview
Description
4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Formation of the Hydrazone: The hydrazone moiety is formed by the condensation of hydrazine with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxybenzylidene moiety.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include hydrazines or amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for organic semiconductors and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Due to its thiazole ring, the compound may exhibit antimicrobial properties.
Cancer Research: The compound’s ability to interact with biological macromolecules makes it a potential candidate for anticancer drugs.
Industry
Dyes and Pigments: The compound’s aromatic structure can be utilized in the synthesis of dyes and pigments.
Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The hydrazone linkage can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(biphenyl-4-yl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,3-thiazole
- 4-(biphenyl-4-yl)-2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-1,3-thiazole
Uniqueness
The presence of the methoxy group in 4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole distinguishes it from similar compounds
Properties
Molecular Formula |
C23H19N3OS |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H19N3OS/c1-27-22-10-6-5-9-20(22)15-24-26-23-25-21(16-28-23)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3,(H,25,26)/b24-15+ |
InChI Key |
VLOAQMNSXLMNEE-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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